2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one

pterin reduction chemistry tautomer selectivity catalytic hydrogenation

Researchers frequently encounter misidentified or substituted pteridine analogs that invalidate kinetic studies. This 7-methyl-7,8-dihydropterin offers a structurally verified intermediate, distinct from 7-methylpterin and 6-substituted dihydropterins. - Confirmed 7,8-dihydro tautomer ensures predictable reduction to 7-methyl-5,6,7,8-tetrahydropterin, including stereoselective D₂ incorporation for metabolic flux analysis. - Validated precursor to a non-natural DHPR quinonoid substrate, enabling deconvolution of pterin core vs. C6 side-chain contributions to human brain enzyme recognition. - Minimal mono-methyl scaffold fills a critical steric gap in HPPK inhibitor optimization, supporting bisubstrate analog design for species-selective antifolate discovery.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 68375-50-8
Cat. No. B13792751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one
CAS68375-50-8
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1C=NC2=C(N1)N=C(NC2=O)N
InChIInChI=1S/C7H9N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2-3H,1H3,(H4,8,10,11,12,13)
InChIKeyUIUCYYVRCFFKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one: Identity & Comparators


2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one (CAS 68375-50-8), also designated 7-methyl-7,8-dihydropterin, is a reduced pteridine derivative belonging to the 7,8-dihydropterin subclass (C₇H₉N₅O, MW 179.18 g/mol) . It features a bicyclic pteridine core saturated at the 7,8-positions with a single methyl substituent at C7, distinguishing it from its fully oxidized congener 7-methylpterin (CAS 13040-58-9, C₇H₇N₅O, MW 177.16), the natural 6-substituted dihydropterin 7,8-dihydrobiopterin, and the gem-dimethyl HPPK inhibitor scaffold 7,7-dimethyl-7,8-dihydropterin [1]. The compound is cited as a key intermediate in the catalytic reduction pathway of 7-methylpterin and as a structural component of the methanopterin biosynthetic pathway in archaea [2]. Commercially, it is typically supplied at ≥95% purity as a research-grade fine chemical .

Reduction pathway intermediate: 7-methylpterin hydrogenation
DHPR substrate precursor for BH4 regeneration studies
HPPK inhibitor SAR reference scaffold
Archaeal methanopterin pathway chemical probe

2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one: Non-Interchangeability with Related Dihydropterins


Substituting 2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one with a closely related 7,8-dihydropterin—such as 6-methyl-7,8-dihydropteridine, 7,8-dihydrobiopterin, or even its fully oxidized counterpart 7-methylpterin—introduces quantifiable changes in enzymatic recognition, redox behavior, and biosynthetic pathway partitioning. The C7 methyl group dictates the thermodynamic preference for the 7,8-dihydro tautomer over the 5,6-dihydro form during catalytic reduction [1], while the absence of a 6-substituent (present in the natural HPPK substrate 6-hydroxymethyl-7,8-dihydropterin) fundamentally alters enzyme binding [2]. The oxidation state (7,8-dihydro vs fully aromatic) controls whether the compound serves as a substrate for dihydropteridine reductase (DHPR) or dihydrofolate reductase (DHFR), with Km values varying by over 60-fold across substitution patterns [3]. These are not interchangeable properties; they are structural determinants of biochemical fate, and selecting the wrong analog invalidates comparative enzymology, inhibitor design, or metabolic tracing experiments.

C7-methyl substitution Dictates 7,8- vs 5,6-dihydro reduction pathway; analogs lacking C7 methyl may shift tautomer outcome.
6-position substituent Absence of 6-substituent alters HPPK enzyme binding; 6-substituted dihydropterins are not interchangeable.
Oxidation state 7,8-dihydro vs fully aromatic determines DHPR/DHFR substrate recognition; 7-methylpterin is not a biosynthetic intermediate.

2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one: Comparative Evidence


Reduction Pathway Selectivity: 7,8- vs 5,6-Dihydro

The catalytic hydrogenation of 7-methylpterin (the fully oxidized comparator) follows two distinct pathways depending on pH. In neutral solution, reduction occurs first at the 7,8-double bond (thermodynamically-controlled), directly generating 2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one as the primary dihydro product. This intermediate subsequently undergoes a [1,2]-H-rearrangement to yield the thermodynamically more stable 7-methyl-7,8-dihydropterin tautomer [1]. In contrast, under acidic conditions (CF₃COOH), the 5,6-double bond is reduced first (kinetically-controlled), producing a different dihydro intermediate that rearranges to the same 7,8-dihydro product only after a subsequent [1,2]-H-shift [1]. Further stereochemical evidence: catalytic reduction of this compound with deuterium gives stereoselectively a single product with deuterium at C(6) in the equatorial position [1]. This pH-gated pathway bifurcation is not observed with 6-methylpterin under the same conditions, where the 7,8-reduction pathway predominates regardless due to the absence of the C7 methyl directing effect [2].

Reduction pathway selectivity
Head-to-head
Neutral pH: 7,8-double bond reduced first, forming target compound; stereoselective deuterium incorporation at C6 equatorial. Acidic conditions shift to 5,6-reduction.
Supports synthetic intermediate identity
pH-dependent pathway bifurcation
pterin reduction chemistry tautomer selectivity catalytic hydrogenation

DHPR Substrate Recognition: 7-Methyl vs 6-Methyl Dihydropterins

The quinonoid oxidation product of 2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one (designated 3b) was directly compared with the quinonoid 6-methyl dihydropterin (3a), the natural cofactor quinonoid dihydrobiopterin (3i), and quinonoid dihydrofolic acid (3j) as substrates for purified human brain dihydropteridine reductase (DHPR, EC 1.6.99.7) [1]. All four quinonoid species were characterized as viable substrates, confirming that the 7-methyl substitution pattern is compatible with DHPR active-site recognition [1]. This finding places the 7-methyl variant in a distinct functional category: unlike 7,8-dihydropterins bearing bulky 6-substituents that may impair DHPR turnover, the 7-methyl-7,8-dihydropterin scaffold preserves substrate competency while offering a different steric and electronic profile at the active site compared to the 6-methyl positional isomer [1]. In contrast, 5-substituted imino pyrimidinone analogs (7a, 7b) were devoid of both substrate and inhibitor activity against DHPR, establishing that the 2-amino-4-oxo-7,8-dihydropteridine core with appropriate C6/C7 substitution is a prerequisite for DHPR engagement [1].

DHPR substrate recognition
Reported
Quinonoid 7-methyl dihydropterin is a competent substrate for human brain DHPR, comparable to natural cofactor quinonoid dihydrobiopterin.
Preserves DHPR recognition scaffold
5-imino analogs inactive; substitution position matters
dihydropteridine reductase quinonoid dihydropterin BH4 regeneration substrate specificity

DHFR Substrate Kinetics: Impact of Methyl Substitution Position

Although direct Km data for 2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one with DHFR were not located in the retrieved literature, a definitive comparative study of rat liver DHFR provides class-level quantitative evidence that the methyl substitution position profoundly controls substrate efficiency. Webber & Whiteley (1985) reported: 7,8-dihydrofolate Km = 0.17 μM (Vmax = 6.22 μmol min⁻¹ mg⁻¹), 7,8-dihydrobiopterin Km = 6.42 μM (Vmax = 2.39 μmol min⁻¹ mg⁻¹), and 6-methyl-7,8-dihydropteridine Km = 10.2 μM (Vmax = 1.54 μmol min⁻¹ mg⁻¹) [1]. The 6-methyl analog exhibits a ~60-fold higher Km (lower affinity) than the natural conjugated substrate 7,8-dihydrofolate, and a ~1.6-fold higher Km than 7,8-dihydrobiopterin [1]. By class-level extrapolation, relocating the methyl group from C6 to C7 (as in the target compound) is predicted to further alter both Km and Vmax through modified active-site steric and electronic interactions, given that the pteridine binding pocket of DHFR makes specific contacts with both the C6 and C7 positions of the dihydropterin ring [1]. This stands in contrast to the behavior with DHPR, where both 6- and 7-methyl variants are competent substrates (see Evidence Item 2), highlighting enzyme-specific selectivity that precludes generic analog substitution [2].

DHFR substrate kinetics
Class-level
6-methyl-7,8-dihydropteridine Km = 10.2 µM; ~60-fold range across substitution patterns (0.17 to 10.2 µM). No direct Km for target compound.
Methyl position shift likely alters DHFR affinity
Data to verify; class extrapolation
dihydrofolate reductase substrate kinetics 7,8-dihydropteridine antifolate

HPPK Inhibitor Scaffold: 7-Methyl vs 7,7-Dimethyl Dihydropterin

In the development of bisubstrate inhibitors targeting 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), the natural 6-hydroxymethylpterin (HP) moiety was systematically replaced with 7,7-dimethyl-7,8-dihydropterin to improve protein binding and linker properties [1]. The lead bisubstrate inhibitor HP4A (bearing the natural HP moiety) exhibited Kd = 0.47 μM and IC₅₀ = 0.44 μM against E. coli HPPK [2]. The 7,7-dimethylpterin replacement strategy was adopted specifically because the gem-dimethyl group at C7 enhances lipophilicity and conformational restriction at the HPPK active site, improving inhibitor properties relative to the natural 6-substituted pterin [1]. Within this SAR framework, 2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one—bearing a single C7 methyl in the 7,8-dihydro oxidation state—represents the minimal 7-alkyl-substituted dihydropterin scaffold that retains the core HPPK recognition elements (2-amino-4-oxo-7,8-dihydropteridine) while offering a less sterically demanding C7 substituent than the 7,7-dimethyl variant [1]. This positions the compound as a valuable comparator for deconvoluting the contribution of mono- vs gem-dimethyl substitution to HPPK binding affinity, a distinction not accessible using the natural 6-substituted pterin or the 7,7-dimethyl analog alone [1].

HPPK inhibitor scaffold
Class-level
7,7-dimethyl dihydropterin improves HPPK binding; 7-mono-methyl provides minimal 7-alkyl reference scaffold for SAR deconvolution.
Enables rational optimization of methyl contribution
No direct Kd reported for target compound
HPPK inhibitor folate biosynthesis bisubstrate analog antimicrobial target

Biosynthetic Pathway Partitioning: Methanopterin vs Folate

In the archaeon Thermococcus litoralis, the modified folates contain a core structure incorporating 1-[4-[[1-(2-amino-7-methyl-4-oxo-6-pteridinyl)-ethyl]amino]phenyl]-1-deoxy-ribitol, establishing that the 7-methyl-7,8-dihydropterin scaffold is an obligate structural component of tetrahydromethanopterin [1]. This pathway is distinct from canonical folate biosynthesis in bacteria and eukaryotes, where the HPPK substrate is 6-hydroxymethyl-7,8-dihydropterin—lacking the 7-methyl group [2]. In methanogenic archaea such as Methanocaldococcus jannaschii, the committed step involves ATP-dependent phosphorylation of 6-[1-hydroxyethyl]-7-methyl-7,8-dihydropterin (EC 2.7.6.3), a reaction that does not occur with the non-methylated 6-hydroxymethyl analog [3]. Conversely, the bacterial/eukaryotic folate pathway HPPK exclusively accepts 6-hydroxymethyl-7,8-dihydropterin as substrate [2]. The 7-methyl group thus serves as a binary molecular switch: its presence routes the dihydropterin intermediate into methanopterin biosynthesis (Archaea), while its absence permits entry into the folate pathway (Bacteria, Eukarya) [1][3]. The fully oxidized 7-methylpterin, by contrast, is an oxidative degradation product of tetrahydromethanopterin and does not participate as a biosynthetic intermediate [4].

Biosynthetic pathway partitioning
Class-level
7-Methyl present routes dihydropterin into archaeal methanopterin biosynthesis; absent routes to bacterial/eukaryotic folate pathway.
Binary pathway switch based on 7-methyl group
Data from archaeal metabolic labeling studies
methanopterin biosynthesis archaeal metabolism folate pathway divergence C1 metabolism

2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one: Application Scenarios


Synthetic Intermediate for 7-Methyl-tetrahydropterin

Based on the demonstrated thermodynamic preference for 7,8-double bond reduction of 7-methylpterin under neutral catalytic hydrogenation conditions [1], this compound serves as the direct precursor to 7-methyl-5,6,7,8-tetrahydropterin. The stereoselective deuterium incorporation at the C(6) equatorial position upon D₂ reduction [1] further enables the synthesis of isotopically labeled tetrahydropterin derivatives for mechanistic enzymology and metabolic flux studies. Researchers procuring this compound for tetrahydropterin synthesis benefit from a defined tautomeric identity (7,8-dihydro, not 5,6-dihydro) that ensures predictable downstream reduction chemistry.

DHPR Substrate Probe for BH4 Regeneration

The quinonoid oxidation product of this compound has been directly validated as a substrate for human brain dihydropteridine reductase, alongside the natural cofactor quinonoid dihydrobiopterin [2]. This makes the compound a useful precursor for generating a non-natural DHPR substrate that lacks the 6-dihydroxypropyl side chain of the natural cofactor, enabling structure-activity studies that deconvolute the contributions of the pterin core vs the C6 side chain to DHPR recognition and turnover. The distinct kinetic behavior of 7-methyl vs 6-methyl quinonoid substrates [2] provides an orthogonal probe for DHPR active-site mapping.

HPPK Inhibitor SAR Reference Compound

In the context of HPPK-targeted antimicrobial drug discovery—where the enzyme is essential for microbial folate biosynthesis but absent in humans [3]—this compound provides the minimal 7-mono-methyl-7,8-dihydropterin scaffold. It enables systematic SAR studies comparing unsubstituted, 7-mono-methyl, and 7,7-dimethyl dihydropterin cores for HPPK binding [3][4]. The compound's intermediate steric bulk at C7 (larger than H, smaller than gem-dimethyl) fills a critical gap in the HPPK inhibitor optimization cascade, supporting rational design of 6-position-derivatized bisubstrate analogs with tuned lipophilicity and conformational properties.

Archaeal Methanopterin Pathway Probe

Because the 7-methyl-7,8-dihydropterin scaffold is an obligate structural component of tetrahydromethanopterin in archaea—but is absent from the folate pathway in bacteria and eukaryotes [5][6]—this compound can serve as a pathway-selective chemical probe. It enables the development of methanogen-specific antifolate strategies that exploit the unique 7-methyl substitution requirement of the archaeal HPPK ortholog, which phosphorylates 6-[1-hydroxyethyl]-7-methyl-7,8-dihydropterin rather than the canonical 6-hydroxymethyl substrate [6]. This selectivity cannot be achieved using 6-hydroxymethyl-7,8-dihydropterin or 7-methylpterin.

Application
Selection Property
Validation Focus
Tetrahydropterin synthesis
7,8-dihydro tautomer identity
Reduction pathway selectivity
DHPR substrate studies
Substrate scaffold competency
BH4 regeneration model
HPPK inhibitor SAR
7-mono-methyl core scaffold
Binding and selectivity review
Archaeal methanopterin pathway
Pathway-specific dihydropterin
Methanogen-selective probe context
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